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Introduction
Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung

cancer (NSCLC) patients with EGFR mutations, including the T790M resistance mutation.[1][2]

Despite its initial effectiveness, acquired resistance to Aumolertinib inevitably emerges,

limiting its long-term clinical benefit. Understanding the molecular mechanisms underlying this

resistance is paramount for the development of novel therapeutic strategies to overcome it.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to

systematically identify genes and pathways that contribute to drug resistance.[3][4] By knocking

out every gene in the genome, researchers can identify which genetic perturbations allow

cancer cells to survive and proliferate in the presence of a drug, thereby pinpointing key

resistance genes.

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 screening to identify and validate genes conferring resistance to Aumolertinib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b607974?utm_src=pdf-interest
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://elifesciences.org/articles/50223
https://pmc.ncbi.nlm.nih.gov/articles/PMC11043391/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10710899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12288633/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While direct CRISPR screen data for Aumolertinib is emerging, this document leverages

findings from analogous screens with the structurally and mechanistically similar third-

generation EGFR TKI, Osimertinib, to provide a robust framework.[5][6]

Key Resistance Mechanisms Identified by CRISPR
Screens for Third-Generation EGFR TKIs
Genome-wide CRISPR screens have identified a landscape of genetic alterations that confer

resistance to third-generation EGFR TKIs. These can be broadly categorized into EGFR-

dependent and EGFR-independent mechanisms.

EGFR-Dependent Resistance:

C797S Mutation: The most common on-target resistance mechanism involves the acquisition

of a C797S mutation in the EGFR kinase domain.[6] Aumolertinib, like Osimertinib, forms a

covalent bond with the C797 residue; its mutation to serine prevents this binding, rendering

the drug ineffective.[6]

EGFR-Independent Resistance (Bypass Pathways):

CRISPR screens have revealed several signaling pathways that, when activated, can bypass

the need for EGFR signaling and promote cell survival in the presence of Aumolertinib. Key

pathways implicated include:

MAPK Pathway Activation: Loss of negative regulators of the RAS-MAPK pathway can lead

to its reactivation, promoting cell proliferation and survival.

PI3K/AKT/mTOR Pathway Activation: Alterations in genes within this pathway can lead to its

constitutive activation, a well-established mechanism of TKI resistance.

Hippo Pathway Inactivation: The Hippo pathway is a critical regulator of cell proliferation and

apoptosis. CRISPR screens have identified that inactivation of key Hippo pathway

components, such as NF2, leads to the activation of the transcriptional co-activators YAP

and TAZ, which can drive resistance.[2][5]

Apoptosis Regulation: Genes involved in the regulation of apoptosis can also be modified to

confer resistance.
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Data Presentation: Summary of Potential
Aumolertinib Resistance Genes
The following table summarizes candidate resistance genes identified from genome-wide

CRISPR screens in EGFR-mutant NSCLC cell lines treated with third-generation EGFR TKIs.

The data is presented to guide the interpretation of results from an Aumolertinib resistance

screen.
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Pathway/Gene
Family

Gene Symbol Function

Potential Role
in
Aumolertinib
Resistance

Reference

Hippo Pathway NF2

Tumor

suppressor,

negative

regulator of

YAP/TAZ

Loss of function

leads to

YAP/TAZ

activation and

bypass signaling.

[2][5]

LATS1/2

Serine/threonine

kinases, core

components of

the Hippo

pathway

Inactivation

results in

YAP/TAZ

activation.

[2]

MAPK Pathway NRAS, KRAS

GTPases that

activate the

MAPK pathway

Activating

mutations can

drive resistance.

[7]

PI3K/AKT/mTOR

Pathway
PIK3CA

Catalytic subunit

of PI3K

Activating

mutations can

bypass EGFR

inhibition.

[7]

PTEN

Tumor

suppressor,

negative

regulator of the

PI3K/AKT

pathway

Loss of function

leads to pathway

activation.

[7]

Cell Cycle

Regulation
CDK6

Cyclin-

dependent

kinase

Overexpression

can promote cell

cycle

progression

despite EGFR

inhibition.

[8]
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Apoptosis

Regulation
BCL2L1 (Bcl-xL)

Anti-apoptotic

protein

Overexpression

can prevent

drug-induced cell

death.

[9]

MCL1
Anti-apoptotic

protein

Amplification or

overexpression

is a known

resistance

mechanism.

[9]
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Caption: EGFR Signaling Pathway and the Mechanism of Action of Aumolertinib.
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Caption: The Hippo Signaling Pathway as a Mediator of Aumolertinib Resistance.
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CRISPR-Cas9 Knockout Screen Workflow for Aumolertinib Resistance

1. Lentiviral sgRNA
Library Production

2. Transduction of
Cas9-expressing NSCLC cells 3. Antibiotic Selection

4. Split Population:
- Aumolertinib Treatment

- DMSO Control
5. Genomic DNA Extraction 6. PCR Amplification

of sgRNA sequences
7. Next-Generation
Sequencing (NGS)

8. Data Analysis:
Identify Enriched sgRNAs 9. Hit Validation

Click to download full resolution via product page

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify Aumolertinib resistance

genes.

Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen for Aumolertinib Resistance
This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify

genes whose knockout confers resistance to Aumolertinib.

Materials:

Aumolertinib-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)

Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)

Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells for lentivirus production

Polybrene or other transduction reagent

Puromycin and/or Blasticidin for selection

Aumolertinib (dissolved in DMSO)
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DMSO (vehicle control)

Genomic DNA extraction kit

High-fidelity DNA polymerase for PCR

Primers for sgRNA library amplification

Next-generation sequencing platform

Procedure:

Generation of Cas9-Expressing NSCLC Cells:

Transduce the parental NSCLC cell line with a lentivirus expressing Cas9 nuclease.

Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).

Validate Cas9 expression and activity.

Lentiviral sgRNA Library Production:

Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.

Harvest the lentiviral supernatant 48-72 hours post-transfection.

Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

Transduction of Cas9-Expressing Cells:

Transduce the Cas9-expressing NSCLC cells with the sgRNA library at a low MOI (0.1-

0.3) to ensure that most cells receive a single sgRNA.

Maintain a sufficient number of cells to ensure adequate library representation (at least

200-500 cells per sgRNA).

Antibiotic Selection:

Select transduced cells with puromycin to eliminate non-transduced cells.
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Aumolertinib Selection:

Split the cell population into two groups: a treatment group and a vehicle control group

(DMSO).

Treat the cells with a concentration of Aumolertinib that results in significant growth

inhibition (e.g., IC80-IC90) for a prolonged period (e.g., 14-21 days).[10]

Replenish the media with fresh Aumolertinib or DMSO every 2-3 days.

Passage the cells as needed, maintaining library representation.

Genomic DNA Extraction and Sequencing:

Harvest cells from both the Aumolertinib-treated and DMSO-treated populations.

Extract genomic DNA.

Amplify the integrated sgRNA sequences using PCR.

Perform next-generation sequencing on the amplicons.

Data Analysis:

Align sequencing reads to the sgRNA library to determine the read counts for each

sgRNA.

Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the

Aumolertinib-treated population compared to the DMSO control.[11]

Rank genes based on the enrichment of their corresponding sgRNAs to identify candidate

resistance genes.

Protocol 2: Validation of Candidate Resistance Genes
Candidate genes identified from the primary screen must be individually validated to confirm

their role in Aumolertinib resistance.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719098/
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2023.12.03.569825v1.full-text
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cas9-expressing NSCLC cells

Lentiviral vectors expressing individual sgRNAs targeting candidate genes (2-3 sgRNAs per

gene) and a non-targeting control (NTC) sgRNA

Aumolertinib

Reagents for cell viability assays (e.g., CellTiter-Glo®, MTT)

96-well plates

Antibodies for Western blot analysis (e.g., anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-

phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like β-actin)

Procedure:

Generation of Individual Knockout Cell Lines:

Transduce Cas9-expressing NSCLC cells with lentiviruses expressing individual sgRNAs

for the top candidate genes and an NTC sgRNA.

Select for transduced cells.

Verify gene knockout at the protein level via Western blot analysis.

Cell Viability Assay (IC50 Determination):

Seed equal numbers of the individual knockout cell lines and the NTC control cells into 96-

well plates.

Treat the cells with a range of Aumolertinib concentrations (e.g., 0 to 10 µM) for 72

hours.

Measure cell viability using a suitable assay.[12]

Plot the dose-response curves and calculate the half-maximal inhibitory concentration

(IC50) values.
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A significant increase in the IC50 for the knockout cells compared to the control cells

validates the gene's role in resistance.

Protocol 3: Western Blot Analysis of EGFR Signaling
Pathway
This protocol is for assessing the activation state of the EGFR pathway in response to

Aumolertinib treatment in validated knockout cell lines.

Procedure:

Cell Culture and Treatment:

Culture the validated knockout and NTC control cell lines to 70-80% confluency.

Treat the cells with Aumolertinib at a relevant concentration (e.g., the IC50 of the control

cells) for a specified time (e.g., 6 hours).

Protein Extraction:

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantify the protein concentration of the lysates.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total

AKT, p-ERK, total ERK, and a loading control.

Incubate with the appropriate HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/product/b607974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Outcome:

In Aumolertinib-sensitive cells (NTC control), Aumolertinib treatment should lead to a

significant reduction in the phosphorylation of EGFR and its downstream targets, AKT and

ERK. In resistant knockout cells, these downstream pathways may remain active despite

Aumolertinib treatment, indicating bypass signaling.

Conclusion
CRISPR-Cas9 screening is a powerful and indispensable tool for the systematic and unbiased

discovery of drug resistance mechanisms. In the context of Aumolertinib, these screens can

elucidate the complex network of on-target mutations, bypass pathway activations, and

signaling pathway alterations that enable cancer cells to evade therapy. The protocols and

information provided in these application notes offer a robust framework for researchers to

identify and validate novel Aumolertinib resistance genes. This knowledge is critical for the

development of rational combination therapies and next-generation inhibitors to improve clinical

outcomes for NSCLC patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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